![molecular formula C12H11ClN4O3S2 B2418068 N-[5-(2-氨基-2-氧代乙基)硫烷基-1,3,4-噻二唑-2-基]-2-(4-氯苯氧基)乙酰胺 CAS No. 868976-82-3](/img/structure/B2418068.png)
N-[5-(2-氨基-2-氧代乙基)硫烷基-1,3,4-噻二唑-2-基]-2-(4-氯苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Molecular Structure Analysis
Thiadiazole occurs in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
There are several reports in the literature describing the 1,3,4-thiadiazole derivatives for their various biological activities . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
科学研究应用
Pharmacological Potential
One of the primary applications of such compounds is in the development of pharmacological agents, particularly in the context of cancer treatment. For instance, a study by Yushyn, Holota, and Lesyk (2022) details the synthesis of a related compound with anticancer properties. The research demonstrates a cost-effective approach to the synthesis of novel molecules bearing 1,3,4-thiadiazole and dichloroacetic acid moieties, highlighting the potential of these compounds in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Antibacterial and Anti-enzymatic Properties
Another study explored the synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives, showing significant antibacterial and anti-enzymatic potential. This research underscores the versatility of compounds with 1,3,4-thiadiazol moieties in addressing microbial resistance and managing enzymatic disorders (Nafeesa et al., 2017).
Enzyme Inhibition for Cancer Treatment
Further, compounds similar to N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide have been investigated for their role as enzyme inhibitors, particularly in the context of cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of analogs for their ability to inhibit kidney-type glutaminase (GLS), a therapeutic target in cancer, demonstrating the potential for these compounds to serve as molecular probes in cancer research (Shukla et al., 2012).
Antioxidant Properties
Moreover, the antioxidant properties of thiadiazole derivatives are a significant area of research, with potential implications for the development of treatments for oxidative stress-related diseases. Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds, demonstrating potent antioxidant activity comparable to ascorbic acid, suggesting their utility in mitigating oxidative stress (Lelyukh et al., 2021).
Antiviral and CNS Activity
The antiviral and central nervous system (CNS) activities of thiadiazole derivatives also represent a promising field of application. Chen et al. (2010) synthesized sulfonamide derivatives showing anti-tobacco mosaic virus activity, while Clerici et al. (2001) explored derivatives for their antidepressant and anxiolytic properties, highlighting the broad pharmacological potential of these compounds (Chen et al., 2010); (Clerici et al., 2001).
未来方向
属性
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c13-7-1-3-8(4-2-7)20-5-10(19)15-11-16-17-12(22-11)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNZXKKNVUBQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

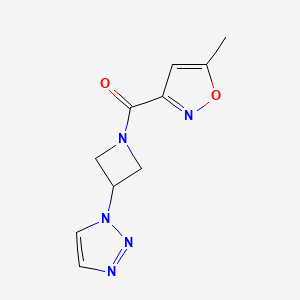
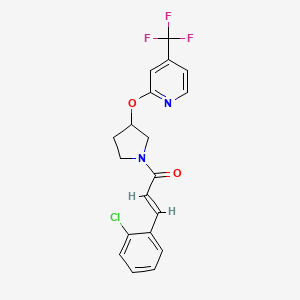
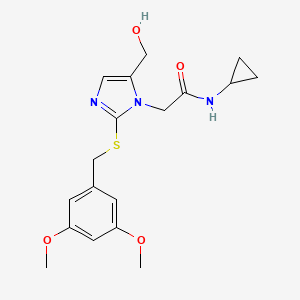
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)
![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid](/img/structure/B2417991.png)
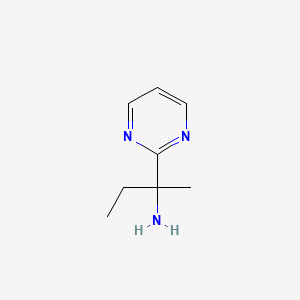
![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
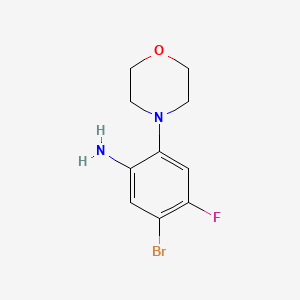
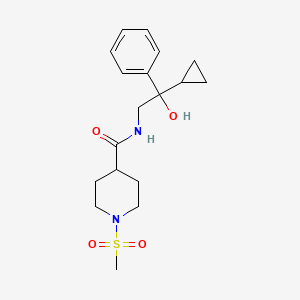
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
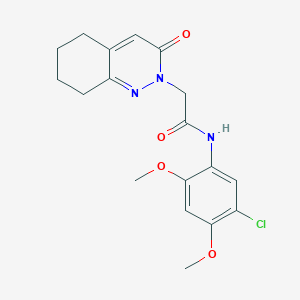
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)